![molecular formula C21H25N3O4S B14021220 BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)
BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole moiety, a sulfamoyl group, and a carbamate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the sulfamoyl group and the carbamate linkage. Common reagents used in these steps include indole, methylsulfonyl chloride, and benzyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.
Medicine: In medicinal chemistry, BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE is explored for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE involves its interaction with specific molecular targets. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfamoyl group may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-METHYLSULFAMOYL INDOLE DERIVATIVES: These compounds share the indole and sulfamoyl groups but differ in the substituents attached to the indole ring.
CARBAMATE DERIVATIVES: Compounds with carbamate linkages but different aromatic or aliphatic groups.
Uniqueness: BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE is unique due to its combination of an indole moiety, a sulfamoyl group, and a carbamate linkage. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C21H25N3O4S |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
benzyl N-methyl-N-[2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C21H25N3O4S/c1-22-29(26,27)15-17-8-9-20-19(12-17)18(13-23-20)10-11-24(2)21(25)28-14-16-6-4-3-5-7-16/h3-9,12-13,22-23H,10-11,14-15H2,1-2H3 |
InChI-Schlüssel |
VRHRTESHHCXDLN-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


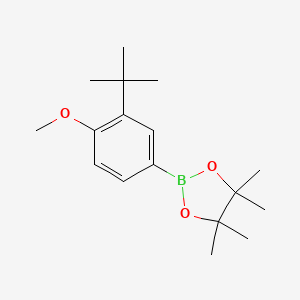
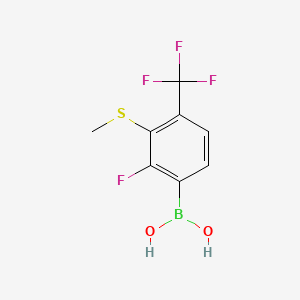
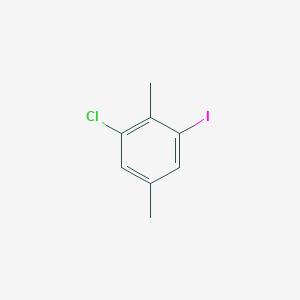
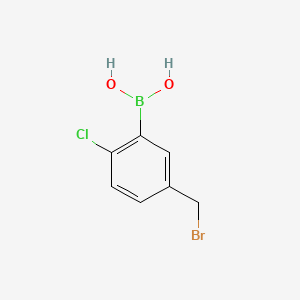
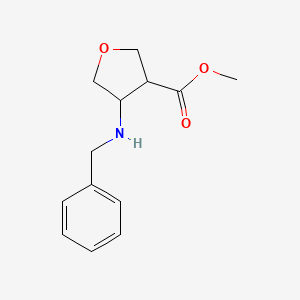
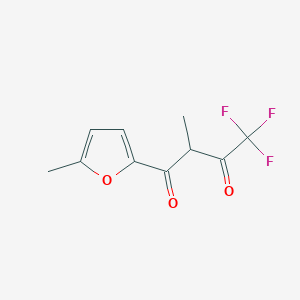

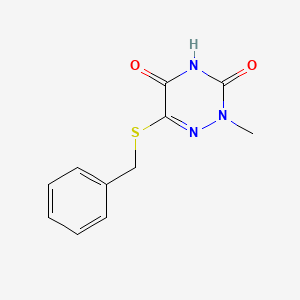
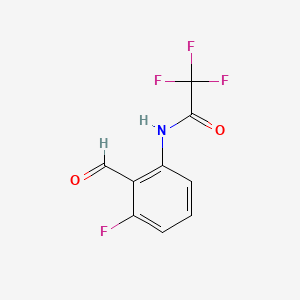
![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)
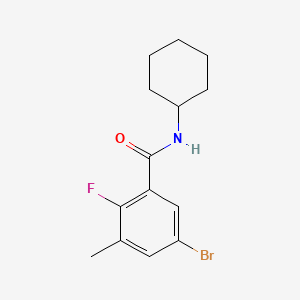
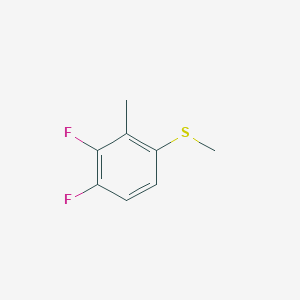
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
